molecular formula C10H6FNO2S B3383833 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 500605-08-3

2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3383833
CAS No.: 500605-08-3
M. Wt: 223.23 g/mol
InChI Key: XXKQUDUROIXGAP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQUDUROIXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257240
Record name 2-(2-Fluorophenyl)-5-thiazolecarboxylic acid
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Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500605-08-3
Record name 2-(2-Fluorophenyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500605-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Architectural Significance of the Constituent Moieties

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds. nih.govresearchgate.net Its prevalence is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its relative stability and synthetic accessibility. nih.gov The thiazole (B1198619) nucleus is a key component of numerous clinically approved drugs, demonstrating a broad spectrum of biological activities such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. researchgate.netmdpi.comrsc.org This versatility makes the 1,3-thiazole scaffold a privileged structure in the design of new therapeutic agents. nih.govmdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a 1,3-Thiazole Core

Drug NameTherapeutic Class
RitonavirAntiretroviral
NizatidineH2 Receptor Antagonist
MeloxicamNonsteroidal Anti-inflammatory Drug (NSAID)
DasatinibKinase Inhibitor (Anticancer)

This table is for illustrative purposes and is not exhaustive.

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. tandfonline.com The substitution of a hydrogen atom with a fluorine atom on a phenyl ring can lead to profound changes in the molecule's properties. bohrium.com Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn influence pharmacokinetic properties and binding affinity. bohrium.com Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. tandfonline.commdpi.com The presence of a fluorinated phenyl moiety can also enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.netnih.gov These combined effects often lead to improved potency and target selectivity. researchgate.net

Table 2: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic StabilityOften IncreasedBlocks sites susceptible to enzymatic oxidation. tandfonline.commdpi.com
LipophilicityGenerally IncreasedCan enhance membrane permeability. researchgate.netnih.gov
pKaModulatedFluorine's electron-withdrawing nature alters the acidity/basicity of nearby groups. bohrium.com
Binding AffinityCan be EnhancedThrough new electrostatic interactions and conformational changes. tandfonline.combohrium.com

The carboxylic acid group (-COOH) is a fundamental functional group in a vast number of biologically active molecules, including amino acids and fatty acids. chemash.in Its significance in drug design is multifaceted. The acidity of the carboxyl group allows it to form strong electrostatic and hydrogen bonds with biological targets, often acting as a key component of a molecule's pharmacophore. wisdomlib.orgnih.gov At physiological pH, the carboxylic acid is typically ionized to a carboxylate anion, which can significantly enhance a molecule's water solubility. researchgate.netwiley-vch.de This property is crucial for drug formulation and distribution in the body. However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across cell membranes, which is why its inclusion in a potential drug molecule is carefully considered. nih.gov Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de

While specific research findings on 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid are not extensively documented in publicly available literature, the rationale for its investigation is clear from the analysis of its constituent parts. The combination of the biologically active 1,3-thiazole core, the property-enhancing 2-fluorophenyl group, and the target-interacting carboxylic acid moiety creates a molecule with significant potential for biological activity.

Researchers would be motivated to synthesize and study this compound to explore its potential as an inhibitor of various enzymes or as a modulator of receptor activity. The specific placement of the fluorine atom at the 2-position of the phenyl ring would be of particular interest, as the positional isomerism of fluorine substitution can lead to different biological effects. The carboxylic acid at the 5-position of the thiazole ring provides a key anchoring point for interaction with biological targets.

In essence, this compound represents a logical step in the exploration of the chemical space around the 1,3-thiazole scaffold. Its synthesis and biological evaluation would contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and could potentially lead to the discovery of novel therapeutic agents.

Synthetic Methodologies and Chemical Derivatization of 2 2 Fluorophenyl 1,3 Thiazole 5 Carboxylic Acid

Retrosynthetic Analysis of 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid

A retrosynthetic analysis of the target molecule logically disconnects the thiazole (B1198619) ring, a common strategy for this heterocyclic system. The primary disconnection occurs between the N1-C2 and S1-C5 bonds, breaking the ring into two key synthons. This approach identifies 2-fluorobenzothioamide as the source of the N1, C2, and the attached 2-fluorophenyl group. The remaining three-carbon backbone (C4, C5, and the carboxylic acid group) can be derived from an α-halocarbonyl compound, specifically an ester of 3-halo-2-oxopropanoic acid, such as ethyl 3-bromo-2-oxopropanoate. The ester functionality serves as a protected form of the carboxylic acid, which can be revealed in a final hydrolysis step. This analysis establishes the Hantzsch thiazole synthesis as the most direct and logical forward-synthetic route.

Targeted Synthesis Routes for this compound

Building upon the retrosynthetic blueprint, the targeted synthesis involves the condensation of the two primary building blocks followed by ester hydrolysis.

The conventional synthesis of this compound is typically achieved through a two-step process based on the Hantzsch reaction.

Thiazole Ring Formation: The first step involves the reaction of 2-fluorobenzothioamide with an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate). This condensation reaction is generally performed in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and often involves heating under reflux for several hours to ensure completion. The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring, yielding ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate.

Ester Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent mixture like methanol/water or THF/water. nih.gov After the reaction is complete, acidification of the mixture with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, causing the final product, this compound, to precipitate for isolation. mdpi.com

Optimization strategies for this pathway focus on reaction conditions to maximize yield and purity. This includes screening different solvents, adjusting reaction times and temperatures, and selecting the appropriate base for hydrolysis to minimize side reactions.

Table 1: Conventional Synthesis Reaction Parameters

StepReactantsKey Reagents/SolventsTypical ConditionsProduct
1. Cyclocondensation 2-Fluorobenzothioamide, Ethyl bromopyruvateEthanol or DMFReflux, 2-12 hoursEthyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate
2. Hydrolysis Ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylateLiOH or NaOH, MeOH/H₂OStirring at room temperature or gentle heatingThis compound

Modern synthetic methods, particularly microwave-assisted organic synthesis (MAOS), offer significant advantages over conventional heating for the synthesis of thiazole derivatives. researchgate.netnih.gov The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.net

In a typical microwave-assisted procedure, the reactants (2-fluorobenzothioamide and the α-haloester) are mixed in a suitable solvent in a sealed microwave process vial and irradiated at a set temperature (e.g., 90-120 °C) for a short period (e.g., 5-20 minutes). nih.gov The rapid and uniform heating provided by microwaves enhances the reaction rate substantially. researchgate.net This green chemistry approach is efficient and scalable, making it an attractive alternative to traditional methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Formation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-12 h)Minutes (e.g., 5-20 min)
Energy Consumption HighLow
Product Yield Moderate to GoodOften higher than conventional
Work-up StandardOften simplified due to cleaner reactions

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound provides two main handles for chemical modification: the 2-fluorophenyl ring and the 5-carboxylic acid moiety.

Table 3: Synthesis of Phenyl-Ring Analogues

Starting ThioamideResulting 2-Aryl Group
2-Fluorobenzothioamide2-Fluorophenyl
2-Chlorobenzothioamide2-Chlorophenyl
4-Methoxybenzothioamide4-Methoxyphenyl
3-Nitrobenzothioamide3-Nitrophenyl

The carboxylic acid group at the 5-position is a versatile functional group for derivatization, most commonly through the formation of amides. kau.edu.sa This transformation typically involves a two-step, one-pot procedure. First, the carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. A common method is to convert it into an acyl chloride by treating it with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF. nih.gov

The highly reactive acyl chloride is then treated in situ with a primary or secondary amine to form the corresponding carboxamide. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the HCl byproduct generated during the reaction. kau.edu.sa This method has been used to synthesize a variety of N-substituted 2-(2-fluorophenyl)-1,3-thiazole-5-carboxamides. mdpi.com Alternative coupling reagents used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to facilitate amide bond formation directly from the carboxylic acid without isolating an acyl chloride intermediate. nih.govthermofisher.com

Table 4: Synthesis of 5-Carboxamide Derivatives

Amine ReagentActivating AgentResulting Derivative
4-Chloro-2-methylanilineSOCl₂/DMFN-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
MethylamineOxalyl Chloride/DMFN-methyl-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
CyclohexylamineEDAC/HOBtN-cyclohexyl-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
1-(2-Hydroxyethyl)piperazineHATU/DIPEA2-(2-fluorophenyl)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-thiazole-5-carboxamide

Variations within the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a versatile scaffold, and its derivatization is key to modulating the physicochemical and biological properties of the resulting molecules. Variations can be introduced either during the initial synthesis or by post-synthetic modification of the pre-formed thiazole core.

A primary method for creating the 2,5-disubstituted thiazole core, foundational to the target molecule, is the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, this would involve the reaction of a derivative of 2-fluorothiobenzamide (B1302002) with an α-halo-β-ketoester, followed by hydrolysis.

Post-synthetic modifications offer a powerful route to introduce diversity directly onto the thiazole ring. One of the most significant advancements in this area is the direct C-H bond functionalization. Palladium-catalyzed direct arylation has been shown to be highly effective for the C5-position of the thiazole ring. organic-chemistry.orgresearchgate.net This strategy allows for the introduction of various aryl or heteroaryl groups at the C5 position, offering a modular approach to derivatization without the need for pre-functionalized starting materials. organic-chemistry.org The regioselectivity for the 5-position is a notable advantage of this method. organic-chemistry.org

Table 1: Methodologies for Variation within the 1,3-Thiazole Ring System

Methodology Description Key Features
Hantzsch Thiazole Synthesis Condensation of an α-halocarbonyl compound with a thioamide to form the thiazole ring. researchgate.net Builds the core heterocyclic structure. Substituent diversity is determined by the choice of starting materials.
Direct C-H Arylation Palladium-catalyzed coupling of a pre-formed thiazole with an aryl halide to introduce a new substituent at the C5 position. organic-chemistry.orgresearchgate.net Post-synthetic modification, high regioselectivity for the C5 position, avoids pre-functionalization. organic-chemistry.org
Lithiation and Electrophilic Quench Deprotonation of the C5 position using a strong base (e.g., n-BuLi) followed by reaction with an electrophile (e.g., CO2) to install a functional group. evitachem.com Allows for the introduction of a wide range of electrophiles at a specific position.

| Fused Ring System Formation | Multi-component reactions or cyclocondensations starting from a functionalized thiazole to build additional rings onto the core structure. | Creates complex, polycyclic structures with significantly altered properties. |

Another approach for C5-functionalization involves directed ortho-metalation, where a directing group on the thiazole ring guides deprotonation at the C5 position with a strong base like n-butyllithium. evitachem.com The resulting lithiated intermediate can then be quenched with a variety of electrophiles, including carbon dioxide, to install the carboxylic acid group or other functionalities. evitachem.com

Furthermore, the thiazole ring can serve as a building block for more complex fused heterocyclic systems. For example, functionalized 2-aminothiazole-5-carboxylates can undergo one-pot, three-component reactions to form fused systems like thiazolo[2,3-e] organic-chemistry.orgchemrxiv.orgresearchgate.netdiazaphosphole-6-carboxylates, representing a significant structural variation of the original thiazole core.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of thiazole derivatives has gained considerable traction, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. researchgate.net These principles are directly applicable to the synthesis of this compound.

Multi-Component Reactions (MCRs): The Hantzsch synthesis, when performed as a one-pot, three-component reaction (e.g., an α-bromoketone, thiourea, and a substituted benzaldehyde), exemplifies an MCR. organic-chemistry.orgresearchgate.net This approach enhances atom economy and reduces waste by minimizing the number of synthetic steps and purification procedures. researchgate.net

Use of Recyclable Catalysts: Heterogeneous catalysts are a cornerstone of green synthesis. For instance, silica-supported tungstosilicic acid has been effectively used as a reusable catalyst for the Hantzsch synthesis of thiazole derivatives. organic-chemistry.orgresearchgate.net This solid acid catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. organic-chemistry.org Similarly, chitosan-based biocatalysts have been developed for the efficient synthesis of novel thiazoles. evitachem.com

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance have emerged as powerful tools in green synthesis. organic-chemistry.org These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov Ultrasound irradiation, for example, has been successfully employed in the synthesis of thiazoles using recyclable hydrogel biocatalysts, offering mild reaction conditions and consistently high yields. evitachem.com

Green Solvents and Solvent-Free Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Significant efforts have been made to replace hazardous organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) have been used as environmentally benign reaction media for thiazole synthesis. researchgate.netacs.org In some cases, reactions can be conducted under solvent-free conditions, for example by grinding the reactants together at room temperature, which represents an ideal green chemistry scenario. researchgate.net

Table 2: Application of Green Chemistry Principles in Thiazole Synthesis

Green Chemistry Principle Application in Thiazole Synthesis Advantages
Recyclable Catalysts Use of silica-supported tungstosilicic acid or chitosan-based hydrogels. evitachem.comorganic-chemistry.org Easy separation and reuse, reduced waste, lower cost. organic-chemistry.org
Alternative Energy Microwave irradiation or ultrasonic assistance. organic-chemistry.orgnih.gov Drastically reduced reaction times, higher yields, milder conditions. organic-chemistry.orgnih.gov
Green Solvents Use of water, glycerol, or PEG-400 as the reaction medium. researchgate.netacs.org Reduced toxicity and environmental pollution, enhanced safety. acs.org
Solvent-Free Synthesis Grinding reactants together without a solvent. researchgate.net Elimination of solvent waste, simplified workup, high efficiency. researchgate.net

| Multi-Component Reactions | One-pot Hantzsch synthesis. organic-chemistry.orgresearchgate.net | Increased atom economy, reduced number of synthetic steps, less waste. researchgate.net |

By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl 1,3 Thiazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of organic molecules in solution. While specific experimental data for 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid is not widely published, the expected spectral features can be predicted based on its constituent parts.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton on the thiazole (B1198619) ring. The four protons on the 2-fluorophenyl group would appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the thiazole substituent. The lone proton at the 4-position of the thiazole ring would likely appear as a sharp singlet further downfield, characteristic of protons on electron-deficient heterocyclic rings. The acidic proton of the carboxylic acid group would present as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (typically >160 ppm). The carbons of the thiazole and fluorophenyl rings would resonate in the 110-150 ppm range. The carbon atom bonded to the fluorine (C2' of the phenyl ring) would exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature confirming the fluorine's position.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift would be characteristic of an aryl fluoride, and the signal would be split by coupling to the ortho-protons on the aromatic ring, providing further conformational and structural information.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis (e.g., Predicted Collision Cross Section)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₁₀H₆FNO₂S), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with a molecular weight of approximately 239.0052 g/mol , thereby validating its molecular formula.

Predicted Collision Cross Section (CCS): The collision cross section is a measure of an ion's size and shape in the gas phase, determined by ion mobility-mass spectrometry (IM-MS). mdpi.com While an experimental CCS value for this specific compound is not available, it can be predicted using machine learning algorithms. semanticscholar.orgnih.gov These predictive models utilize a large database of known CCS values and a set of calculated molecular descriptors to estimate the CCS value for a new structure, providing an additional data point for confident identification. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the fluorophenyl group, and the thiazole ring.

In the solid state, the carboxylic acid groups are expected to form intermolecular hydrogen bonds, resulting in a very broad O-H stretching band in the IR spectrum, typically centered between 2500 and 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of such a hydrogen-bonded dimer gives rise to a strong, sharp absorption band around 1710 cm⁻¹. libretexts.org Raman spectroscopy is also sensitive to these vibrations, although the intensities may differ. spectrabase.com Other key vibrational modes include C=C stretching from the aromatic ring, C=N and C-S stretching from the thiazole heterocycle, and the C-F stretch from the fluorophenyl group. researchgate.netijtsrd.comiosrjournals.org

Table 1: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (Broad)
Carboxylic Acid C=O stretch (H-bonded) ~1710
Aromatic Ring C=C stretch 1450-1600
Thiazole Ring C=N stretch ~1600
Aromatic Ring C-H stretch ~3100

X-ray Crystallography of this compound and its Co-crystals

While a published crystal structure for this compound was not found, the principles of crystal engineering allow for a robust prediction of its solid-state characteristics and its potential to form co-crystals.

X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. It is expected that the thiazole ring itself would be largely planar. A key conformational feature would be the dihedral angle between the plane of the thiazole ring and the plane of the 2-fluorophenyl ring. Due to potential steric interactions, these two rings are unlikely to be perfectly coplanar.

The crystal packing would be primarily dictated by strong and directional hydrogen bonds. The most significant interaction is anticipated to be the hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the thiazole ring (acceptor) of a neighboring molecule. This O-H···N interaction is a common and robust supramolecular synthon that directs the assembly of similar molecules into chains or more complex networks. nih.govnih.gov Weaker interactions, such as C-H···O bonds and potential π-π stacking between the aromatic and heterocyclic rings, would further stabilize the crystal lattice. nih.gov

The presence of both a strong hydrogen bond donor (carboxylic acid) and acceptor (thiazole nitrogen) makes this compound an excellent candidate for forming pharmaceutical co-crystals. rsc.orgnih.gov By introducing a second molecule (a coformer), new crystalline solids can be designed with potentially modified physicochemical properties. csmres.co.uk Carboxylic acids are frequently used as coformers in the design of such multicomponent systems. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a technique used to study chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.

However, this technique would be highly relevant for the stereochemical analysis of any chiral derivatives of this compound. If a chiral center were introduced into the molecule, for instance, through modification of the carboxylic acid group with a chiral auxiliary, the resulting enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the study of their absolute configuration. e3s-conferences.org

Computational and Theoretical Studies of 2 2 Fluorophenyl 1,3 Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. Such studies for a thiazole (B1198619) derivative would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape. DFT calculations can also yield various electronic properties like total energy, dipole moment, and the distribution of atomic charges. These parameters are crucial for predicting the molecule's stability, polarity, and how it might interact with other molecules. While DFT studies have been performed on similar thiazole structures, specific data for 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid is not found in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. For thiazole derivatives, this analysis helps predict their behavior in chemical reactions. irjweb.com

Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.

ParameterEnergy (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data not availableLUMO - HOMO; indicates chemical reactivity

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps to identify regions that are rich or poor in electrons. Typically, red-colored areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue-colored areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green areas are neutral. For this compound, an MEP map would reveal the reactive sites, such as the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation could predict how the molecule behaves in a biological environment, such as in water. It would reveal the molecule's flexibility, its stable conformations (shapes), and how it interacts with surrounding solvent molecules. This information is vital for understanding how the compound might behave before it reaches a biological target. Although MD simulations are common for drug-like molecules, specific studies on this compound were not identified.

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is commonly used in drug design to understand how a potential drug (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

This type of study involves docking this compound into the active site of a specific protein target. The goal is to predict the binding mode and affinity. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The strength of these interactions is often quantified by a docking score, which helps to estimate the binding affinity. Such studies are crucial for rational drug design and for understanding the potential mechanism of action of a compound. nih.govnih.gov

Interactive Table: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Biomolecular TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Data not availableData not availableData not availableData not available

Computational Assessment of Binding Affinities

The binding affinity of a ligand to its biological target is a critical determinant of its potential therapeutic efficacy. While direct experimental data on the binding affinities of this compound is not extensively documented in publicly available literature, computational methods such as molecular docking and molecular dynamics simulations provide valuable insights into its potential interactions and binding energies with various protein targets. These in silico techniques are frequently employed for derivatives of the thiazole carboxamide scaffold to predict their binding modes and relative affinities. acs.orggazi.edu.tr

Molecular docking studies on similar thiazole derivatives have been conducted to explore their binding patterns within the active sites of enzymes like cyclooxygenase (COX), epidermal growth factor receptor (EGFR), and tubulin. nih.govscienceopen.comnih.gov For instance, in studies involving thiazole carboxamide derivatives as COX inhibitors, docking simulations have been used to elucidate the binding interactions within the COX-1 and COX-2 isozymes. acs.org These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is also utilized to estimate the binding free energies of these ligand-protein complexes, offering a quantitative measure of binding affinity. gazi.edu.tr

In a study on 2-phenylthiazole-5-carboxylic acid derivatives targeting the transactivation response (TAR) RNA-binding protein 2 (TRBP), a derivative named CIB-L43 demonstrated a high binding affinity with a dissociation constant (KD) of 4.78 nM. nih.gov This highlights the potential of the 2-phenylthiazole-5-carboxylic acid scaffold to form strong interactions with biological targets. Similarly, molecular docking of fluorophenyl-based thiazoles has been used to study their interactions with enzyme active sites, revealing various interactions such as pi-pi stacking, hydrogen bonding, and van der Waals forces that contribute to their binding energies. acs.org

The following table summarizes findings from computational binding affinity studies on various thiazole derivatives, which can serve as a reference for predicting the behavior of this compound.

Compound ClassTarget ProteinComputational MethodKey Findings
Thiazole Carboxamide DerivativesCOX-1/COX-2Molecular Docking, MM-GBSAPrediction of binding patterns and estimation of binding affinities within the enzyme active sites. acs.orggazi.edu.tr
2-Phenylthiazole-5-Carboxylic Acid Derivative (CIB-L43)TRBPNot SpecifiedDemonstrated superior TRBP binding affinity (KD = 4.78 nM). nih.gov
Fluorophenyl-Based Thiazolesα-amylaseMolecular DockingRevealed various interactions including pi-pi, H-bonding, and van der Waals forces with varied binding energies. acs.org
Thiazolyl PyrazolinesEGFRMolecular DockingPrediction of binding patterns within the EGFR kinase domain. scienceopen.com
2,4-Disubstituted Thiazole DerivativesTubulinMolecular DockingInvestigation of possible binding interactions with the tubulin active site. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and 3D properties. For instance, in a QSAR study of 2-aminothiazol-4(5h)-one derivatives, 3D descriptors (like GETAWAY and 3D-MoRSE) and topological indices were used. nih.gov

Model Building: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used. nih.gov An ANN algorithm was utilized for regression analysis in a study of 2-aminothiazol-4(5h)-one derivatives. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A study on 2-aminothiazol-4(5h)-one derivatives developed a predictive QSAR model with a high determination coefficient (R²) of 0.9482, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The table below outlines the key components of a typical QSAR study for thiazole derivatives.

QSAR ComponentDescriptionExample from Thiazole Derivative Studies
Compound Series A set of structurally similar molecules with known biological activity.56 2-aminothiazol-4(5h)-one derivatives with 11β-HSD1 inhibitory activity. nih.gov
Molecular Descriptors Numerical values that characterize the chemical structure.3D descriptors (GETAWAY, 3D-MoRSE, RDF) and topological indices (GALVEZ, 2D autocorrelations). nih.gov
Statistical Method Algorithm used to create the correlation model.Artificial Neural Network (ANN) with a Broyden-Fletcher-Goldfarb-Shanno learning algorithm. nih.gov
Validation Process to assess the predictive ability of the model.Cross-validation and y-randomization strategies. nih.gov
Model Performance Statistical metrics indicating the quality of the model.Determination coefficient (R²) of 0.9482 and a cross-validated R² (Q²) of 0.9944. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Drug-Likeness Prediction

In silico ADME profiling and drug-likeness prediction are essential components of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. These computational tools are used to predict whether a molecule has the potential to become a successful drug. While a specific ADME profile for this compound is not published, studies on related thiazole derivatives provide insights into the likely properties of this compound class. acs.orgfrontiersin.org

Drug-Likeness Prediction: Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico studies of thiazole carboxamide derivatives have shown that these compounds often exhibit favorable drug-like properties, adhering to Lipinski's rules. acs.org

ADME Profiling: Computational tools can predict various ADME parameters:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. Studies on ceftazidime (B193861) and its impurities, which contain a thiazole ring, predicted Caco-2 permeability and intestinal absorption levels. frontiersin.org

Distribution: Predictions of properties like blood-brain barrier (BBB) penetration and plasma protein binding help in understanding the distribution of the compound in the body. The potential for BBB penetration was a focus in the analysis of ceftazidime impurities. frontiersin.org

Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as this can indicate potential drug-drug interactions.

Excretion: Predictions related to the clearance and half-life of a compound are also part of the in silico analysis.

The following table presents a sample of in silico ADME and drug-likeness parameters that are typically evaluated for thiazole derivatives, based on findings from various studies.

ParameterDescriptionTypical Predicted Values for Thiazole Derivatives
Molecular Weight The mass of one mole of the substance.Generally within the range for good oral bioavailability (< 500 g/mol ).
logP (Lipophilicity) The octanol-water partition coefficient, indicating lipophilicity.Often predicted to be ≤ 5, indicating good absorption and permeation. frontiersin.org
Hydrogen Bond Donors The number of N-H and O-H bonds.Typically within the acceptable range for drug-likeness (< 5).
Hydrogen Bond Acceptors The number of N and O atoms.Typically within the acceptable range for drug-likeness (< 10).
Caco-2 Permeability An indicator of intestinal absorption.Predictions vary, with some derivatives showing high permeability. frontiersin.org
Human Intestinal Absorption The percentage of the drug absorbed from the gut.Often predicted to be high for many thiazole derivatives.
Blood-Brain Barrier (BBB) Penetration The ability of the compound to cross into the central nervous system.Varies depending on the specific structure; some may have limited penetration. frontiersin.org
CYP Inhibition The potential to inhibit cytochrome P450 enzymes.Can vary; some derivatives may show inhibitory potential against specific CYP isoforms.

This table is interactive and can be sorted by clicking on the column headers.

Biological Activity Profiling and Mechanistic Investigations of 2 2 Fluorophenyl 1,3 Thiazole 5 Carboxylic Acid

In Vitro Biological Screening Methodologies and Assays

Enzyme Inhibition Studies (e.g., Xanthine Oxidase Inhibition)

Derivatives of thiazole-5-carboxylic acid have been rationally designed and synthesized as potential inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism. Overactivity of XO leads to an overproduction of uric acid, which is associated with conditions like gout. The inhibitory activity of these compounds is typically evaluated using a spectrophotometric assay, which measures the enzyme's ability to convert xanthine to uric acid.

Research into a series of thiazole-5-carboxylic acid derivatives has shown that many compounds in this class are active against the XO enzyme. For instance, structure-activity relationship studies have revealed that disubstituted compounds on the B-ring tend to be more potent than their monosubstituted counterparts. The carboxylate group on the thiazole (B1198619) ring is a key feature for inhibitory action.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazole Derivatives

CompoundStructureIC₅₀ (µM)
Compound 11 (GK-20)Thiazole-5-carboxylic acid derivative0.45
Allopurinol (Control)Purine analog9.80

Receptor Binding and Modulation Assays

While the thiazole scaffold is a component of molecules that target various receptors, specific receptor binding and modulation assay data for 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid are not extensively detailed in the available literature. However, recent studies have explored the modulatory effects of related thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), which are crucial excitatory glutamate receptors in the brain. mdpi.com These assays typically use transfected cell lines (e.g., HEK293T cells) expressing specific receptor subunits (e.g., GluA1, GluA2) to measure changes in whole-cell currents in response to the compound, thereby assessing its inhibitory or potentiating effects. mdpi.com For example, a study on a series of 2-(4-methoxyphenyl)thiazole-4-carboxamide derivatives demonstrated significant inhibition of various AMPAR subunits, highlighting the potential for this chemical class to modulate neurotransmitter receptors. mdpi.com

Cell-Based Functional Assays (e.g., Antiproliferative Activity against Cancer Cell Lines)

The antiproliferative potential of thiazole derivatives has been a major focus of cancer research. mdpi.comnih.gov Cell-based functional assays are employed to screen these compounds against various cancer cell lines to determine their ability to inhibit cell growth and proliferation. A study on a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which are structurally related to the title compound, evaluated their anticancer activity against several human cancer cell lines. mdpi.comresearchgate.net The screening was performed at a concentration of 5 µg/mL, and the percentage of growth inhibition was measured. mdpi.comresearchgate.net

Notably, the derivative 2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid was synthesized as a key intermediate in this study, underscoring the relevance of the 2-(2-fluorophenyl) substitution. researchgate.net The final amide derivatives showed varied activity, with some compounds exhibiting moderate to good inhibitory effects against the A-549 lung cancer cell line. mdpi.com For example, the 4-chloro-2-methylphenyl amido derivative of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole showed 48% inhibition against A-549 cells. mdpi.comresearchgate.net Other studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives also reported potent antiproliferative effects on human K563 leukemia cells. nih.gov

Table 2: Antiproliferative Activity of Related 2-Phenyl-Thiazole-5-Carboxamide Derivatives at 5 µg/mL

Cancer Cell LineCell TypeInhibitory Activity of Selected Derivatives
A-549Lung CancerUp to 48% inhibition observed for some derivatives. mdpi.com
Bel7402Liver CancerLow to no inhibitory effect observed. mdpi.com
HCT-8Intestine CancerGenerally low inhibition, with one derivative showing 40% inhibition. mdpi.com

Antimicrobial Activity against Pathogenic Strains (Bacteria, Fungi)

The 1,3-thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net In vitro antimicrobial activity of thiazole derivatives is typically assessed against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. Common methodologies include the cup plate method or broth microdilution to determine the minimum inhibitory concentration (MIC).

Studies on various 1,3-thiazole derivatives have demonstrated their potential to combat microbial growth. For instance, certain benzo[d]thiazole derivatives have shown significant activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungal strain Aspergillus niger. The lipophilicity of these compounds, often indicated by the logarithm of the partition coefficient (log P), is a factor that can influence their antimicrobial action. While specific data for this compound is not detailed, the broad activity of the thiazole class suggests its potential in this area.

Anti-inflammatory and Other Pharmacological Activity Assays

Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov In vitro assays are used to measure the inhibition of these enzymes. For example, COX-1 and COX-2 inhibition assays are conducted to determine a compound's potency and selectivity, which are crucial for developing anti-inflammatory agents with fewer side effects. nih.gov

Research on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrated non-selective COX-1/COX-2 inhibition, while a related compound showed selective COX-2 inhibition. nih.gov Furthermore, other thiazole derivatives have been shown to ameliorate markers of inflammation and oxidative stress in animal models, suggesting a plausible role in managing inflammatory conditions. nih.gov

Identification of Specific Molecular Targets and Biological Pathways Modulated by this compound

The biological activities of thiazole derivatives are underpinned by their interaction with specific molecular targets, which in turn modulates key biological pathways.

For enzyme inhibition, molecular docking studies have elucidated the binding mode of thiazole-5-carboxylic acid derivatives within the active site of xanthine oxidase. The carboxylate group is critical, forming hydrogen bond interactions with amino acid residues such as Arg880 and Thr1010. The thiazole ring itself is often positioned between phenylalanine residues (e.g., F914 and F1009), engaging in π-π stacking interactions. This binding mode physically blocks the substrate from accessing the molybdenum cofactor at the enzyme's active site, thereby competitively inhibiting its function.

In the context of anticancer activity, thiazole-based compounds are often designed as kinase inhibitors. nih.govnih.govmdpi.com Kinases are pivotal in cell signaling pathways that control cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. Virtual screening and in vitro kinase assays have identified 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2, a kinase involved in cell growth and proliferation. nih.govmedchem.org.ua The proposed binding mode involves interactions with the ATP-binding site of CK2. medchem.org.ua Other related scaffolds, such as thiazole carboxamides, have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often aberrantly activated in various cancers. nih.gov These inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling required for tumor growth and metastasis.

Target Deconvolution Strategies

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. Target deconvolution can be approached through a combination of computational and experimental methods. broadinstitute.orgnih.gov

Computational Approaches: In silico methods serve as a valuable starting point for generating hypotheses about potential protein targets. These approaches often involve comparing the structure of the small molecule to libraries of compounds with known targets. broadinstitute.orgresearchgate.net Virtual screening and molecular docking studies can then be employed to predict the binding affinity of this compound to a panel of candidate proteins. researchgate.nettandfonline.com

Experimental Strategies:

Affinity-Based Methods: A primary experimental approach involves affinity chromatography coupled with mass spectrometry (MS). nih.govresearchgate.net This technique requires immobilizing the small molecule onto a solid support to "pull down" its binding partners from cell lysates. nih.gov The captured proteins are then identified by mass spectrometry. nih.gov Variations of this method, such as drug affinity responsive target stability (DARTS), rely on the principle that a small molecule binding to its target protein can protect it from proteolysis. nih.gov

Genetic and Genomic Approaches: Yeast-based assays, such as the yeast three-hybrid (Y3H) system, can be used to identify small molecule-protein interactions in vivo. hybrigenics-services.com In this system, a hybrid small molecule brings together a DNA-binding domain and a transcriptional activation domain, leading to the expression of a reporter gene. hybrigenics-services.com Furthermore, high-content screening of yeast mutant libraries can reveal genes that either enhance or suppress the phenotypic effects of the compound, thereby pointing to its target or pathway. plos.orgeurekaselect.com

Direct Biochemical Methods: If a class of targets is suspected, such as kinases, direct enzymatic assays can be performed. rsc.org Thiazole derivatives are known to interact with various protein kinases. rsc.orgnih.gov Therefore, screening this compound against a panel of kinases could reveal potential targets.

A multi-faceted approach, combining computational predictions with experimental validation, is often the most effective strategy for confident target identification. broadinstitute.org

Downstream Signaling Pathway Analysis

Once a primary target is identified, the next step is to elucidate the downstream signaling pathways modulated by the interaction of this compound with its target. Given that many thiazole derivatives exhibit anticancer properties by targeting protein kinases, it is plausible that this compound could affect key cancer-related signaling pathways. rsc.orgresearchgate.netastate.edu

Investigation of Kinase Signaling Pathways:

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. nih.gov To determine if this compound affects this pathway, researchers would typically treat cancer cells with the compound and then use techniques like Western blotting to measure the phosphorylation status of key proteins such as AKT and mTOR. nih.gov

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. astate.edu Similar to the PI3K/AKT/mTOR pathway, the activation of this pathway can be assessed by examining the phosphorylation levels of MEK and ERK proteins in compound-treated cells. astate.edu

Analysis of Other Relevant Pathways:

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer. mdpi.comglobalsciencebooks.info The effect of this compound on this pathway could be investigated by measuring the translocation of NF-κB from the cytoplasm to the nucleus and the expression of its target genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govfrontiersin.org

These investigations would provide a comprehensive understanding of the cellular response to this compound and help to explain its observed biological activity.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at improving its potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies would involve synthesizing and testing a series of analogues with variations at different positions of the molecule.

Impact of Substituent Variations on Biological Potency and Selectivity

SAR studies on related 2-phenylthiazole derivatives have provided insights into the influence of different substituents on their biological activity.

Substituents on the Phenyl Ring: The nature and position of the substituent on the 2-phenyl ring can significantly impact activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, a 2-chlorophenyl group was found to be favorable for anticancer activity. researchgate.netmdpi.com Modifying the 2-fluoro substituent of the lead compound to other halogens (e.g., chloro, bromo) or to electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) would be a key area of investigation.

Modifications of the Carboxylic Acid Group: The carboxylic acid at the 5-position is a key feature that can be modified to explore its role in target binding. Conversion of the carboxylic acid to an ester or an amide can dramatically alter the compound's properties. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed potent anti-proliferative effects on human leukemia cells. mdpi.comnih.gov

Substituents on the Thiazole Ring: While the parent compound is unsubstituted at the 4-position of the thiazole ring, introducing small alkyl or other functional groups at this position could influence its interaction with the target protein.

The following table summarizes hypothetical SAR data based on findings for analogous compounds.

Compound R1 (Phenyl Ring) R2 (Position 4) R3 (Position 5) Relative Potency
Lead Compound 2-FluoroHCOOH1x
Analogue 12-ChloroHCOOH>1x
Analogue 24-FluoroHCOOH<1x
Analogue 32-FluoroCH3COOHVariable
Analogue 42-FluoroHCONH-Ph>1x
Analogue 52-FluoroHCOOCH3<1x

Elucidation of Pharmacophore Features Essential for Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the 5-position is a strong candidate for forming hydrogen bonds with the target protein. nih.gov

An Aromatic Ring: The 2-phenyl ring likely engages in hydrophobic or pi-stacking interactions within the binding pocket. nih.gov

A Heterocyclic Core: The thiazole ring itself provides a rigid scaffold and may also participate in interactions with the target.

Computational pharmacophore modeling, based on a set of active and inactive analogues, can be used to refine this model and guide the design of new, more potent compounds. nih.gov

Mechanistic Insights into Biological Interactions

Binding Kinetics and Thermodynamics (if applicable)

While specific data on the binding kinetics and thermodynamics of this compound are not currently available due to its unconfirmed biological target, understanding these parameters is crucial for drug development. Once a target is identified, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It measures the association (kon) and dissociation (koff) rates of a ligand binding to its target, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to its target. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.

These studies would provide invaluable information on the affinity, specificity, and nature of the binding of this compound to its biological target, which is essential for its further optimization as a potential therapeutic agent.

Cellular Uptake and Localization Studies of this compound

Comprehensive searches of scientific literature and research databases did not yield specific studies on the cellular uptake and localization of this compound. While the broader class of thiazole derivatives has been a subject of extensive research in medicinal chemistry, leading to the development of various therapeutic agents, the specific cellular transport mechanisms and subcellular distribution of this particular compound have not been detailed in available publications.

Thiazole-containing compounds are known to exhibit a wide range of biological activities, and their cellular entry and accumulation are critical determinants of their efficacy. Generally, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the lipid bilayer, facilitated diffusion via membrane transporters, or active transport requiring energy. The physicochemical properties of a compound, such as its lipophilicity, size, and charge, play a significant role in determining the predominant mechanism of its cellular uptake.

For a definitive understanding of how this compound enters cells and where it accumulates, dedicated experimental studies would be required. Such investigations would typically involve:

Quantitative Uptake Assays: To measure the rate and extent of compound accumulation within cells. This could involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular concentrations over time.

Fluorescence Microscopy: Covalent attachment of a fluorescent probe to the molecule would allow for direct visualization of its uptake and subcellular localization using techniques like confocal microscopy. This could reveal whether the compound accumulates in specific organelles such as the nucleus, mitochondria, or lysosomes.

Transport Inhibition Studies: Using known inhibitors of specific cellular transporters to probe whether the uptake of this compound is mediated by particular transporter proteins.

Without such specific experimental data, any discussion on the cellular uptake and localization of this compound would be speculative. The following tables are therefore presented as templates that would be populated following the completion of the necessary experimental research.

Table 1: Hypothetical Data on Cellular Uptake of this compound in Cancer Cell Lines

Cell LineIncubation Time (min)Intracellular Concentration (µM)Uptake Mechanism
MCF-7 (Breast)30Data not availableTo be determined
A549 (Lung)30Data not availableTo be determined
HeLa (Cervical)30Data not availableTo be determined

Table 2: Potential Subcellular Localization of this compound

Cellular CompartmentLocalization SignalMethod of Detection
NucleusData not availableConfocal Microscopy
CytoplasmData not availableConfocal Microscopy
MitochondriaData not availableConfocal Microscopy
LysosomesData not availableConfocal Microscopy

Further research is essential to elucidate the cellular pharmacology of this compound, which would provide crucial insights into its mechanism of action and inform its potential therapeutic applications.

Pre Clinical Pharmacological Potential and Therapeutic Concepts

Exploration of Potential Disease Areas Based on Observed In Vitro Biological Activities (e.g., conceptual anti-cancer, anti-infective, anti-inflammatory agents)

The therapeutic potential of the 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylic acid scaffold is conceptually supported by the observed biological activities of its close structural analogs and derivatives in various in vitro studies. These studies suggest potential applications in oncology, infectious diseases, and inflammatory conditions.

Conceptual Anti-Cancer Agents: The thiazole (B1198619) ring is a prominent scaffold in the design of anti-cancer agents, found in natural antineoplastic antibiotics like tiazofurin. kau.edu.sa Derivatives of the core structure have demonstrated notable antiproliferative effects. For instance, a structurally related intermediate, 2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, was instrumental in the synthesis of a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives. mdpi.comresearchgate.net These subsequent compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). mdpi.comresearchgate.net While the parent carboxylic acid was an intermediate, the resulting amides showed inhibitory activity, underscoring the potential of the core structure as a basis for developing new anticancer compounds. mdpi.comresearchgate.net

Further studies on different thiazole derivatives have reinforced this potential. Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the cancer drug dasatinib, have shown high antiproliferative potency against human K563 leukemia cells. nih.gov This highlights the versatility of the thiazole-5-carboxylic acid template in generating compounds with targeted anti-leukemia activity. nih.gov

Derivative ClassTarget Cancer Cell LinesObserved In Vitro ActivityReference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine)Derivatives showed moderate inhibitory activity. mdpi.com, researchgate.net
2-Amino-thiazole-5-carboxylic acid phenylamidesK563 (Leukemia), MCF-7 (Breast), HT-29 (Colon)High potency against K563 leukemia cells was observed for a specific derivative. nih.gov
5-(2′-indolyl)thiazolesVarious cancer cell linesPromising cytotoxicity and cell line selectivity were reported. mdpi.com

Conceptual Anti-Infective Agents: The thiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives containing this ring system have been investigated for their potential to combat various pathogens. Studies have shown that 2,4-disubstituted 1,3-thiazole derivatives possess distinguishable in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com For example, novel aminothiazole derivatives bearing a 4-fluorophenyl substituent have demonstrated notable antibacterial activity against Escherichia coli and Bacillus subtilis. ktu.edu The presence of the 2-fluorophenyl group in this compound suggests that its derivatives could conceptually exhibit similar anti-infective properties, making it a valuable starting point for the synthesis of new antibacterial candidates. ktu.edu

Conceptual Anti-Inflammatory Agents: Thiazole derivatives have also been explored for their anti-inflammatory potential. mdpi.com Research into new thiazolyl-carbonyl-thiosemicarbazides and related azole derivatives has shown that these compounds can exert anti-inflammatory effects by reducing the acute phase response and oxidative stress in animal models. nih.gov These effects are potentially mediated by the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Given that chronic inflammation is a key factor in many diseases, the this compound scaffold represents a promising template for developing novel anti-inflammatory drugs.

Rational Drug Design Strategies Informed by this compound

Rational drug design utilizes the knowledge of a biological target or a chemical scaffold to develop new therapeutic agents with improved specificity and efficacy. nih.gov The structure of this compound offers several strategic advantages for such design approaches.

The molecule can be deconstructed into three key components for systematic modification:

The 1,3-Thiazole Ring: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile core for building bioactive molecules. nih.gov Design strategies often focus on maintaining this core while modifying its substituents.

The 2-(2-Fluorophenyl) Group: The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical properties. researchgate.netnih.gov The fluorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Its electron-withdrawing nature can alter the electronic properties of the entire molecule, potentially enhancing its biological activity. Design strategies can explore the effect of moving the fluorine to other positions (meta, para) or replacing it with other halogens or functional groups to fine-tune these properties.

The 5-Carboxylic Acid Group: This functional group is a critical handle for synthetic modification. It can be readily converted into a wide variety of other functional groups, such as esters, amides, or hydrazides. mdpi.comkau.edu.sa This allows for the creation of large libraries of derivatives through combinatorial chemistry. nih.gov For example, converting the carboxylic acid to various amides allows for the exploration of new interactions with target proteins, which can significantly alter the compound's potency and selectivity, as demonstrated in the development of potential anticancer agents. mdpi.comnih.gov

Pharmacophore merging is another efficient strategy where the thiazole carboxamide scaffold can be combined with other known bioactive fragments to create hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov

Role of this compound as a Lead Compound for Further Medicinal Chemistry Development

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. This compound serves as an excellent example of a lead compound or, more specifically, a key intermediate that gives rise to lead compounds.

Its value as a lead structure stems from several factors:

Demonstrated Synthetic Utility: The compound has been successfully used as a key intermediate in the synthesis of more complex molecules with demonstrated biological activity. For example, it is a direct precursor to a series of thiazole-5-carboxamide derivatives that were screened for anticancer properties. mdpi.comresearchgate.net This establishes a clear pathway for chemical elaboration.

Amenability to Structural Modification: As discussed, the carboxylic acid group provides a straightforward point for chemical modification, allowing medicinal chemists to systematically alter the molecule's structure to improve its "drug-like" properties. This process, known as lead optimization, aims to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic profiles.

Favorable Structural Core: The combination of the thiazole ring and the fluorophenyl group provides a solid foundation with known contributions to bioactivity. mdpi.comnih.gov The initial biological "hits" from screening libraries derived from this compound can guide further structure-activity relationship (SAR) studies. These studies help to identify which structural modifications lead to improved biological effects, paving the way for the development of a clinical candidate.

In essence, this compound represents a validated starting point for medicinal chemistry campaigns. It provides a robust and versatile scaffold upon which chemists can build and refine, exploring chemical diversity to ultimately identify new drug candidates for a range of therapeutic areas, including oncology and infectious diseases. mdpi.comnih.gov

Future Directions and Identified Research Gaps for 2 2 Fluorophenyl 1,3 Thiazole 5 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes for Scalable Production

A significant hurdle in the comprehensive investigation of many promising compounds is the lack of efficient, scalable, and cost-effective synthetic methods. Current synthetic strategies for thiazole (B1198619) derivatives often involve multi-step processes which may be suitable for laboratory-scale discovery but are not viable for large-scale production. researchgate.net For instance, the classic Hantzsch thiazole synthesis, while foundational, has limitations that newer methods seek to overcome. ekb.eg

Future research must prioritize the development of innovative synthetic routes for 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid. Key areas for exploration include:

Catalyst Innovation: Exploring novel catalysts, such as nano-catalysts or eco-friendly biopolymeric catalysts, to enhance reaction efficiency, selectivity, and sustainability under milder conditions. researchgate.net

Microwave-Assisted Synthesis: Further investigation into microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and increase yields, offering a greener alternative to conventional heating. researchgate.net

A comparative analysis of potential synthetic approaches highlights the need for optimization.

Synthetic StrategyPotential AdvantagesIdentified Research Gaps
Traditional Multi-Step (e.g., Hantzsch)Well-established, versatile for analogue synthesis.Often low overall yield, harsh conditions, significant waste.
One-Pot ReactionsImproved efficiency, reduced cost and waste.Requires careful optimization of reaction conditions for multiple steps.
Novel Catalysis (e.g., Nano-catalysts)High efficiency, potential for recyclability, milder conditions.Catalyst cost and stability, scalability challenges.
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficient.Requires specialized equipment, potential for localized overheating.

Achieving a robust and scalable synthesis is the gateway to enabling the extensive biological and preclinical studies necessary to advance this compound.

In-depth Mechanistic Studies at the Molecular and Cellular Level

While various thiazole derivatives have been evaluated for a range of biological activities, including anticancer and antimicrobial effects, the specific molecular mechanisms of this compound are not well-defined. researchgate.netdistantreader.org Preliminary studies on related compounds often report on cellular effects, such as apoptosis or cell cycle arrest, but the precise molecular targets and interaction dynamics remain elusive. researchgate.net

Future research should focus on elucidating its mechanism of action through:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify primary protein targets.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing key binding interactions.

Computational Modeling: Molecular docking and simulation studies can predict binding affinities and guide the design of experiments to validate these interactions. ekb.egresearchgate.net These computational approaches can help prioritize which biological targets to investigate experimentally.

A clear understanding of the molecular mechanism is fundamental for rational drug design and for predicting potential efficacy and liabilities.

Exploration of Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to enhanced therapeutic efficacy or to undesirable off-target effects. The thiazole scaffold is known for its promiscuity, interacting with a variety of enzymes and receptors. nih.gov A critical research gap is the lack of a comprehensive pharmacological profile for this compound.

Future investigations should systematically explore its broader bioactivity profile by:

High-Throughput Screening: Testing the compound against large panels of kinases, G-protein coupled receptors (GPCRs), and other common drug targets to build a detailed interaction map.

Phenotypic Screening: Using cell-based assays that measure complex biological responses to identify unexpected therapeutic activities or potential toxicities.

In Silico Profiling: Leveraging computational tools to predict potential off-targets based on structural similarity to known ligands.

Mapping the polypharmacology of this compound will provide a more holistic view of its therapeutic potential and help anticipate potential adverse effects early in the development process.

Design and Synthesis of Next-Generation Analogues with Improved Specificity and Potency

The core structure of this compound serves as a valuable starting point for medicinal chemistry campaigns. The synthesis of various derivatives is a common strategy to explore the structure-activity relationship (SAR) and optimize properties. mdpi.comnih.gov Research on related thiazoles has shown that modifications at different positions of the phenyl and thiazole rings can dramatically influence biological activity. mdpi.com

A significant opportunity lies in the rational design and synthesis of new analogues. This requires a systematic approach:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic modifications to the fluorophenyl ring, the thiazole core, and the carboxylic acid group to understand which structural features are critical for activity.

Property Optimization: Focusing on improving not just potency but also pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), which are critical for in vivo efficacy. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid or other functional groups with bioisosteres to potentially improve metabolic stability, cell permeability, or target engagement.

The table below outlines potential modification sites and their intended impact, forming a basis for future synthetic efforts.

Modification SiteExample ModificationPotential Goal
2-Fluorophenyl RingVarying substituent position (ortho, meta, para) or type (e.g., Cl, CH3)Alter binding pocket interactions, improve potency/specificity.
Thiazole C4 PositionIntroduction of small alkyl or trifluoromethyl groupsModulate electronic properties and metabolic stability. mdpi.com
Carboxylic Acid at C5Conversion to esters, amides, or tetrazolesEnhance cell permeability, alter solubility, and target different binding interactions.

Application of Advanced Analytical Techniques for Real-Time Monitoring of Biological Interactions

Understanding the kinetics of how a compound binds to its target—how quickly it associates and dissociates—provides deeper insight than affinity measurements alone. A major research gap is the absence of kinetic data for the interaction of this compound with its biological targets.

Future studies should leverage advanced analytical techniques to monitor these interactions in real-time:

Surface Plasmon Resonance (SPR): To measure the on- and off-rates of the compound binding to an immobilized target protein, providing detailed kinetic information.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (enthalpy and entropy), offering a complete thermodynamic profile of the interaction.

Fluorescence Spectroscopy: To study binding interactions, such as those with carrier proteins like bovine serum albumin, which can provide insights into the compound's distribution in vivo. nih.gov

Applying these sophisticated techniques will move research beyond simple activity readouts to a more dynamic and nuanced understanding of the compound's biological behavior, which is essential for effective drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves the Hantzsch thiazole reaction, starting with a fluorinated benzaldehyde derivative and a cysteine analog. For example:

Condensation : React 2-fluorobenzaldehyde with a cysteine derivative (e.g., methyl thioglycolate) in ethanol under reflux to form the thiazole ring.

Oxidation : Oxidize the intermediate methyl ester to the carboxylic acid using KMnO₄ or LiOH in aqueous THF.

Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for ortho-F coupling in ¹H NMR). The thiazole C-5 carboxylic acid proton is absent (deprotonated), but COOH resonance appears as a broad peak in DMSO-d₆ .
  • ¹⁹F NMR : A singlet near -110 ppm (CF coupling) confirms the fluorophenyl substitution.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Q. How does the fluorophenyl substituent influence the compound’s electronic properties compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine atom alters the thiazole ring’s electron density, affecting reactivity and intermolecular interactions. To assess this:

Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs.

Experimental Validation : Measure pKa via potentiometric titration; fluorine lowers the COOH acidity (expected pKa ~2.5 vs. ~3.0 for non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies may arise from crystallinity or solvent impurities. Recommended steps:

Crystallinity Analysis : Use PXRD to compare polymorphic forms. Amorphous phases exhibit higher solubility.

Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–7) using UV-Vis spectroscopy (λmax ~270 nm).

Purity Assessment : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

Analytical Monitoring : Use HPLC to track degradation products (e.g., decarboxylation or thiazole ring cleavage).

Incompatibility Check : Avoid storage with strong oxidizers or bases, which may induce hazardous reactions (e.g., CO release) .

Q. What computational approaches predict the biological target interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. The fluorophenyl group may enhance hydrophobic pocket interactions.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

SAR Comparison : Compare with analogs (e.g., 2-(3-chlorophenyl) derivatives ) to identify substituent effects on activity.

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2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid
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Reactant of Route 2
2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.